molecular formula C18H12ClN3O2S2 B2813700 5-(2-(4-chlorophenyl)-2-oxoethyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 953928-23-9

5-(2-(4-chlorophenyl)-2-oxoethyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No. B2813700
CAS RN: 953928-23-9
M. Wt: 401.88
InChI Key: LVAWOKIIMZPPNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of thiazolo[5,4-d]thiazole, which is an electron-deficient system with high oxidative stability and a rigid planar structure . This structure enables efficient intermolecular π–π overlap, making it a promising building block in the synthesis of semiconductors for plastic electronics .


Molecular Structure Analysis

The compound contains a thiazolo[5,4-d]thiazole core, which is an electron-deficient system with high oxidative stability and a rigid planar structure . This structure enables efficient intermolecular π–π overlap .

Scientific Research Applications

Photocatalytic Activity for Hydrogen Production and Dye Degradation

The compound has been used in the synthesis of a covalent triazine framework (CTF) that shows superior photocatalytic activity for hydrogen production and dye degradation . The photocatalytic activity of CTFs benefits from the triazine moiety, but its photocatalytic performance still needs to be improved. The introduction of photoactive functional moieties is an effective way to improve the photocatalytic performance of CTFs .

Photocatalytic Degradation of Pollutants

The compound has been used in the synthesis of a material named CTF-NWU-1, which demonstrates photocatalytic activity for the degradation of dyes without Pt loading . The photocatalytic degradation of both rhodamine B (20 mg L −1) and tetracycline hydrochloride (20 mg L −1) with CTF-NWU-1 (0.2 mg mL −1) can be accomplished within 30 minutes .

Hydrogen Production

The compound has been used in the synthesis of a material named CTF-NWU-1, which has a high photocatalytic hydrogen production reaction rate of 17,600 μmol h −1 g −1 .

Visual Sensing of Hg (II) in Water

A new type of fluorescent coordination polymer [Zn(Py 2 TTz)(5-OH-IPA)] n ( 1 ) (Py 2 TTz = 2,5-bis(4-pyridyl)thiazolo[5,4- d ]thiazole, 5-OH-IPA = 5-hydroxyisophthalic acid dianion), which shows fluorescence quenching and redshift towards Hg(II) in pH 7.00 water solution . The interaction between Hg(II) ions and the Py 2 TTz ligand in 1 is the cause of the change in fluorescence emission .

Construction of Metal-Organic Frameworks (MOFs)

The compound has been used in the construction of a pillared-layer Zn-MOF (MOF-LS10) by 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine (H4TCPP) and 2,5-di(pyridin-4-yl)thiazolo[5,4-d]thiazole (DPTZTZ) . After activation, MOF-LS10 has a permanent porosity and moderate CO2 adsorption capacity .

Anticancer Activity

The compound has been used in the synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-d]thiazole derivatives, which have shown promising anticancer activity .

Future Directions

Thiazolo[5,4-d]thiazoles have been recognized for their high potential, notably in the field of organic photovoltaics . There is plenty of room for improvement and broadening of the material scope . Future research could focus on exploring the synthetic chemistry behind these molecules .

properties

IUPAC Name

5-[2-(4-chlorophenyl)-2-oxoethyl]-2-methyl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O2S2/c1-10-20-16-17(26-10)15(14-3-2-8-25-14)21-22(18(16)24)9-13(23)11-4-6-12(19)7-5-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVAWOKIIMZPPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)C3=CC=C(C=C3)Cl)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-(4-chlorophenyl)-2-oxoethyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.